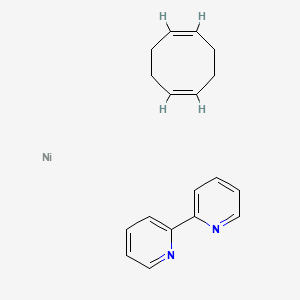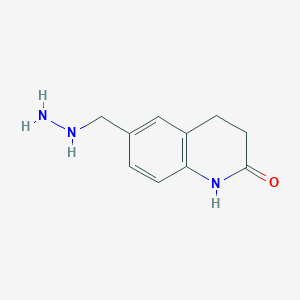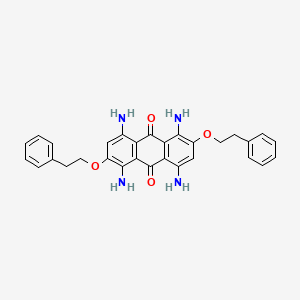![molecular formula C17H20BrN3O B13128337 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13128337.png)
7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound characterized by its unique structure, which includes an adamantane moiety, a bromine atom, and a triazolopyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine.
Adamantylation: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantylmethoxy group is attached to the triazolopyridine core.
Industrial Production Methods: Industrial-scale production may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazolopyridine core, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Reduced triazolopyridine derivatives.
Substitution: Various substituted triazolopyridine compounds depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Anticancer Research: Studies have indicated its efficacy in inhibiting the growth of certain cancer cell lines, making it a promising candidate for anticancer drug development.
Industry:
Pharmaceuticals: Its derivatives are being explored for use in various therapeutic applications, including antiviral and anti-inflammatory treatments.
Mécanisme D'action
The mechanism by which 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation.
Pathways Involved: The compound can interfere with pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparaison Avec Des Composés Similaires
- 7-(Adamantan-1-ylmethoxy)-6-chloro-[1,2,4]triazolo[4,3-a]pyridine
- 7-(Adamantan-1-ylmethoxy)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Comparison:
- Uniqueness: The bromine atom in 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine provides distinct reactivity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s overall reactivity and interaction with biological targets.
- Reactivity: The bromine derivative is more reactive in nucleophilic substitution reactions, allowing for a broader range of functionalization compared to its chloro and fluoro counterparts.
Propriétés
Formule moléculaire |
C17H20BrN3O |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
7-(1-adamantylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C17H20BrN3O/c18-14-8-21-10-19-20-16(21)4-15(14)22-9-17-5-11-1-12(6-17)3-13(2-11)7-17/h4,8,10-13H,1-3,5-7,9H2 |
Clé InChI |
XOZLYIIIXSCFSL-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)COC4=CC5=NN=CN5C=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)





![3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)

